4-{[3-(1,2,4-Oxadiazol-3-yl)-4-phenylpyrrolidin-1-yl]sulfonyl}morpholine
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Overview
Description
1,2,4-Oxadiazoles are five-membered heterocyclic molecules possessing two carbon, two nitrogen, and one oxygen atom . They have been successfully utilized as an essential part of the pharmacophore or as a flat, aromatic linker to place required substituents as per potential applications . Morpholine is a common organic solvent used in chemical synthesis.
Synthesis Analysis
The synthesis of 1,2,4-oxadiazoles involves several steps, including the formation of the oxadiazole ring and the addition of various substituents . The synthesis of morpholine typically involves the reaction of diethylene glycol with ammonia under pressure .Molecular Structure Analysis
1,2,4-Oxadiazoles have a five-membered ring structure with two carbon atoms, two nitrogen atoms, and one oxygen atom . Morpholine has a six-membered ring with four carbon atoms and one oxygen atom .Chemical Reactions Analysis
1,2,4-Oxadiazoles can undergo a variety of chemical reactions, depending on the substituents present . Morpholine can act as a base in organic reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of 1,2,4-oxadiazoles and morpholine depend on their specific structure and the presence of other functional groups .Scientific Research Applications
Antimicrobial Activity and Molecular Docking Study:
- Sulfonamides and carbamates derived from morpholinoaniline, an intermediate of the antibiotic drug linezolid, have been studied for their antimicrobial activity. These compounds, including derivatives of 4-(Phenylsulfonyl) morpholine, showed potent antimicrobial activity against various bacterial strains and fungi. Molecular docking studies also indicated good binding affinities at the active enzyme sites of bacterial proteins (Janakiramudu et al., 2017).
Antibacterial Agent Synthesis and Evaluation:
- Novel derivatives of 1,3,4-Oxadiazol-2yl-4-(morpholin-4yl sulfonyl)benzyl sulfide were synthesized and evaluated for their antibacterial activity. These compounds exhibited moderate to significant activity against various bacterial strains (ur-Rehman et al., 2015).
Applications in Organic Light-Emitting Devices:
- Certain sulfone compounds, including derivatives related to 4-(Phenylsulfonyl) morpholine, have been evaluated as hosts for phosphors in blue-green organic light-emitting devices. These materials showed high efficiency and could be used in the development of advanced display technologies (Kim et al., 2011).
Inhibition of HIV-1 Replication:
- N-Arylsulfonyl derivatives, which include structural motifs similar to 4-(Phenylsulfonyl) morpholine, have been identified as inhibitors of HIV-1 replication. These derivatives showed promising activity against HIV-1 replication, suggesting potential applications in antiviral drug development (Che et al., 2015).
Mechanism of Action
Target of Action
Similar compounds with 1,2,4-oxadiazole derivatives have been reported to exhibit significant activity against various targets such as the epidermal growth factor receptor (egfr) in cancer cells , and bacterial strains in the case of antimicrobial agents .
Mode of Action
Similar 1,2,4-oxadiazole derivatives have shown to inhibit the egfr enzyme, which plays a critical role in governing the cell cycle . This inhibition can lead to the disruption of cell proliferation, thereby exhibiting anticancer properties.
Biochemical Pathways
Similar 1,2,4-oxadiazole derivatives have been reported to affect the kynurenine pathway, an important metabolic pathway . This pathway leads to the biosynthesis of xanthurenic acid from 3-hydroxykynurenine, a precursor of reactive oxygen and nitrogen species .
Pharmacokinetics
Similar 1,2,4-oxadiazole derivatives have been reported to have enhanced solubility, which could potentially improve their bioavailability .
Result of Action
Similar 1,2,4-oxadiazole derivatives have shown significant anticancer activity by inhibiting the egfr enzyme . They have also exhibited antimicrobial activity against various bacterial strains .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
4-[3-(1,2,4-oxadiazol-3-yl)-4-phenylpyrrolidin-1-yl]sulfonylmorpholine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O4S/c21-25(22,19-6-8-23-9-7-19)20-10-14(13-4-2-1-3-5-13)15(11-20)16-17-12-24-18-16/h1-5,12,14-15H,6-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCKZPLGSESYDOL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)N2CC(C(C2)C3=NOC=N3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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